molecular formula C16H26N4O3 B3027679 tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No. 1353989-74-8

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B3027679
CAS No.: 1353989-74-8
M. Wt: 322.40
InChI Key: IFQIGVMEEOMYHG-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a methoxypyrimidinyl group, and a piperidinyl group

Preparation Methods

The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative and the methoxypyrimidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate include:

Properties

IUPAC Name

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-7-5-6-8-20(12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQIGVMEEOMYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118669
Record name Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-74-8
Record name Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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